molecular formula C12H16O B13160590 (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)methanol

(2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)methanol

Katalognummer: B13160590
Molekulargewicht: 176.25 g/mol
InChI-Schlüssel: ZFZTXFNRJMEICO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)methanol is an organic compound with the molecular formula C12H16O It is a derivative of indene, featuring a hydroxyl group attached to the fifth carbon of the indene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,2-dimethyl-2,3-dihydro-1H-indene.

    Hydroxylation: The key step involves the hydroxylation of the indene derivative to introduce the hydroxyl group at the fifth carbon position. This can be achieved using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes, utilizing catalysts to enhance the efficiency and yield of the reaction. The specific conditions, such as temperature, pressure, and choice of solvent, are optimized to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of 2,2-dimethyl-2,3-dihydro-1H-inden-5-one.

    Reduction: Formation of 2,2-dimethyl-2,3-dihydro-1H-indane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

(2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in forming hydrogen bonds and other interactions with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-dimethyl-2,3-dihydro-1H-inden-5-amine
  • 2,2-dimethyl-2,3-dihydro-1H-inden-5-one
  • 2,3-dihydro-1H-inden-5-ylmethanol

Uniqueness

(2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)methanol is unique due to the presence of the hydroxyl group at the fifth carbon position, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C12H16O

Molekulargewicht

176.25 g/mol

IUPAC-Name

(2,2-dimethyl-1,3-dihydroinden-5-yl)methanol

InChI

InChI=1S/C12H16O/c1-12(2)6-10-4-3-9(8-13)5-11(10)7-12/h3-5,13H,6-8H2,1-2H3

InChI-Schlüssel

ZFZTXFNRJMEICO-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2=C(C1)C=C(C=C2)CO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.